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Compound of Interest

Compound Name:
1-ethylpyrimidine-2,4(1H,3H)-

dione

Cat. No.: B1334591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-

ethyluracil, a modified uracil base of interest in medicinal chemistry and drug development. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics, offering a foundational dataset for its identification,

characterization, and application in further research.

Spectroscopic Data Summary
The spectroscopic data for 1-ethyluracil is summarized in the tables below. This includes

experimental ¹H NMR and FT-IR data, alongside predicted ¹³C NMR and Mass Spectrometry

data.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 1-Ethyluracil
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

1.12 Triplet 7.2 -CH₃

3.76 Quartet 7.2 -CH₂-

5.68 Doublet 7.8 H-5

7.55 Doublet 7.8 H-6

11.29 Singlet - N³-H

Solvent: DMSO-d₆, Instrument: 300 MHz NMR Spectrometer

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Ethyluracil

Predicted Chemical Shift (δ) ppm Assignment

14.9 -CH₃

42.3 -CH₂-

101.5 C-5

142.8 C-6

151.7 C-2

164.0 C-4

Data obtained from computational prediction. Solvent: DMSO.

Infrared (IR) Spectroscopy Data
Table 3: FT-IR Spectroscopic Data for 1-Ethyluracil
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Wavenumber (cm⁻¹) Intensity Assignment

3147, 3090, 3011 Strong, Sharp N-H Stretching

2980-2800 Medium C-H Stretching

1772, 1739, 1708 Strong, Sharp C=O Stretching

1643 Strong C=C Stretching

Sample State: Solid, Attenuated Total Reflectance (ATR)[1]

Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-Ethyluracil

m/z Predicted Fragment

140 [M]⁺

112 [M - C₂H₄]⁺

97 [M - HNCO]⁺

69 [C₃H₃N₂O]⁺

Predicted data based on common fragmentation patterns for uracil derivatives.

Experimental Protocols
Detailed methodologies for the acquisition of the experimental spectroscopic data are provided

below.

Synthesis of 1-Ethyluracil
1-Ethyluracil was synthesized following a previously described two-step procedure. The first

step involved the silylation of the carbonyl groups of uracil using hexamethyldisilazane (HDMS)

in the presence of a catalytic amount of ammonium sulfate under a nitrogen atmosphere. The

mixture was refluxed for 4 hours, after which the excess HDMS was removed by distillation.
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The resulting silylated uracil was then reacted with ethyl iodide in an appropriate solvent to

yield 1-ethyluracil. The crude product was purified by recrystallization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectra were recorded on a 300 MHz NMR spectrometer. A sample of 1-

ethyluracil (approximately 5-10 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide

(DMSO-d₆). The solution was transferred to a 5 mm NMR tube. The spectrum was acquired at

room temperature, and the chemical shifts were referenced to the residual solvent peak of

DMSO-d₆ at 2.50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were obtained using a spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory. A small amount of the solid 1-ethyluracil sample was placed

directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Predicted Spectroscopic Data Protocols
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum was predicted using an online chemical shift prediction tool. The

SMILES (Simplified Molecular Input Line Entry System) string for 1-ethyluracil

(CCN1C=CC(=O)NC1=O) was used as the input. The prediction was performed for a DMSO

solvent environment.

Mass Spectrometry (MS) (Predicted)

The mass spectrum fragmentation pattern was predicted based on known fragmentation

behaviors of uracil and its derivatives. The molecular ion peak was determined from the

molecular weight of 1-ethyluracil (140.14 g/mol ). Common fragmentation pathways, such as

the loss of the ethyl group as ethene and retro-Diels-Alder reactions of the pyrimidine ring,

were considered to predict the major fragment ions.

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 1-ethyluracil.

Spectroscopic Analysis Workflow for 1-Ethyluracil
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Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of 1-

ethyluracil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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